molecular formula C6H14N2O B565388 N-(2-Hydroxyethyl)piperazine-d4 CAS No. 1160357-16-3

N-(2-Hydroxyethyl)piperazine-d4

Cat. No.: B565388
CAS No.: 1160357-16-3
M. Wt: 134.215
InChI Key: WFCSWCVEJLETKA-NZLXMSDQSA-N
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Description

N-(2-Hydroxyethyl)piperazine-d4: is a deuterated derivative of N-(2-Hydroxyethyl)piperazine. This compound is often used in scientific research due to its unique properties, including its stability and solubility in various solvents. The deuterium atoms in the compound make it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)piperazine-d4 typically involves the deuteration of N-(2-Hydroxyethyl)piperazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This process can be carried out under various conditions, including the use of deuterated solvents and catalysts to facilitate the exchange reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)piperazine-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)piperazine-d4 involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Biological Activity

N-(2-Hydroxyethyl)piperazine-d4 is a deuterated derivative of N-(2-Hydroxyethyl)piperazine, a compound commonly used in biochemical research due to its buffering capacity and role in various biological applications. This article explores the biological activity of this compound, focusing on its interactions with enzymes, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a hydroxyethyl group and deuterium atoms. The presence of deuterium enhances its stability and can influence its pharmacokinetic properties, making it an interesting candidate for drug development.

Enzyme Inhibition

Research has demonstrated that piperazine derivatives, including this compound, exhibit significant inhibitory effects on various enzymes.

  • Cholinesterase Inhibition :
    • A study highlighted the ability of piperazine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds with piperazine moieties showed enhanced binding affinity to these enzymes, suggesting potential therapeutic applications for cognitive disorders .
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    Control1.4190.092
    This compoundTBDTBD
  • Carbonic Anhydrase Inhibition :
    • Another significant area of investigation involves the inhibition of carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. Recent studies have shown that derivatives of piperazine can selectively inhibit certain isoforms of CAs, indicating their potential in treating conditions like glaucoma and cancer .

Pharmacological Applications

This compound has been utilized in various pharmacological contexts:

  • Buffering Agent : Its primary application as a biological buffer is crucial for maintaining pH stability in biochemical assays, thereby ensuring optimal enzyme activity .
  • Cell Culture : It is incorporated into cell culture media to enhance cell viability and experimental reproducibility .
  • Analytical Chemistry : The compound serves as a standard in chromatography and electrophoresis, aiding in the separation of biomolecules .

Case Studies

  • Neuroprotective Effects :
    • A study exploring the neuroprotective potential of piperazine derivatives found that certain compounds demonstrated significant protective effects against neurodegeneration in animal models. These findings suggest that this compound may have similar protective properties due to its structural characteristics .
  • Dopamine D4 Receptor Interaction :
    • Research on dopamine D4 receptor-selective compounds indicates that modifications to the piperazine structure can lead to enhanced receptor selectivity and efficacy. This suggests that this compound could be further explored for its effects on neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring significantly affect the biological activity of derivatives:

  • Hydrophobic vs Hydrophilic Substituents : The introduction of hydrophobic groups enhances binding affinity to target enzymes, while hydrophilic groups may improve solubility and bioavailability.
  • Deuteration Effects : The incorporation of deuterium alters metabolic pathways and can improve pharmacokinetic profiles, making compounds more suitable for therapeutic use.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCSWCVEJLETKA-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676245
Record name 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160357-16-3
Record name 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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